4-Methyl-1,3-oxathiolane-2-thione
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Overview
Description
4-Methyl-1,3-oxathiolane-2-thione is a heterocyclic compound that features a five-membered ring containing oxygen, sulfur, and carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1,3-oxathiolane-2-thione can be achieved through an organocatalytic approach. One method involves the reaction of carbon disulfide (CS₂) with 2-methyloxirane in the presence of a base such as pyridine. The reaction is typically carried out in nitromethane (MeNO₂) at ambient conditions, yielding this compound with a 69% yield .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1,3-oxathiolane-2-thione undergoes various chemical reactions, including nucleophilic ring-opening reactions. These reactions are facilitated by the presence of electrophilic carbon atoms in the ring structure .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include bases such as pyridine and triethylamine. The reactions are typically carried out in solvents like nitromethane, tetrahydrofuran (THF), and acetonitrile (MeCN) .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic ring-opening reactions can yield various heterocyclic compounds .
Scientific Research Applications
4-Methyl-1,3-oxathiolane-2-thione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methyl-1,3-oxathiolane-2-thione involves its ability to undergo nucleophilic ring-opening reactions. The electrophilic carbon atoms in the ring structure are susceptible to nucleophilic attack, leading to the formation of various products . This reactivity is influenced by the presence of bases and the specific reaction conditions .
Comparison with Similar Compounds
Similar Compounds
1,3-Oxathiolane: Similar in structure but lacks the methyl group at the 4-position.
1,3-Thiazolidine: Contains a sulfur atom in place of the oxygen atom in the ring.
Uniqueness
4-Methyl-1,3-oxathiolane-2-thione is unique due to the presence of both oxygen and sulfur atoms in its ring structure, as well as the methyl group at the 4-position.
Properties
CAS No. |
21804-86-4 |
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Molecular Formula |
C4H6OS2 |
Molecular Weight |
134.2 g/mol |
IUPAC Name |
4-methyl-1,3-oxathiolane-2-thione |
InChI |
InChI=1S/C4H6OS2/c1-3-2-5-4(6)7-3/h3H,2H2,1H3 |
InChI Key |
OBBLGEYIVNBZCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC(=S)S1 |
Origin of Product |
United States |
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